molecular formula C14H15NO3S B2631216 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide CAS No. 1257548-20-1

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2631216
CAS No.: 1257548-20-1
M. Wt: 277.34
InChI Key: MZCHVCZMPBPFAK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, a hydroxyethyl group, and a methoxybenzamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-aminoethanol to form an intermediate, which is then reacted with thiophene-3-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide.

Major Products

    Oxidation: Formation of N-(2-oxo-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide.

    Reduction: Formation of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzylamine.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide
  • N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-ethoxybenzamide
  • N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylbenzamide

Uniqueness

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is unique due to the specific positioning of the hydroxyethyl group and the methoxy group on the benzamide moiety

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-12-4-2-10(3-5-12)14(17)15-8-13(16)11-6-7-19-9-11/h2-7,9,13,16H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCHVCZMPBPFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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